molecular formula C10H12BrIN4 B13973735 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine

6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B13973735
M. Wt: 395.04 g/mol
InChI Key: NOHZGRDQFBVRJY-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its unique chemical properties. It is used in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of imidazo[1,2-a]pyrazine derivatives. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) and potassium bromide (KBr) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives with different functional groups, which can be further utilized in chemical and pharmaceutical research.

Scientific Research Applications

6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes and receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-iodoimidazo[1,2-a]pyridine
  • 6-Bromo-N-(3-chloro-2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
  • 3-Iodoimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H12BrIN4

Molecular Weight

395.04 g/mol

IUPAC Name

6-bromo-3-iodo-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C10H12BrIN4/c1-6(2)3-13-9-10-14-4-8(12)16(10)5-7(11)15-9/h4-6H,3H2,1-2H3,(H,13,15)

InChI Key

NOHZGRDQFBVRJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CN2C1=NC=C2I)Br

Origin of Product

United States

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